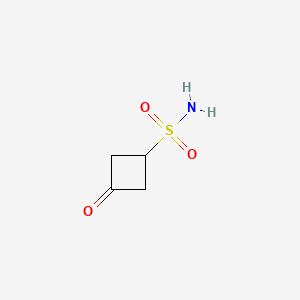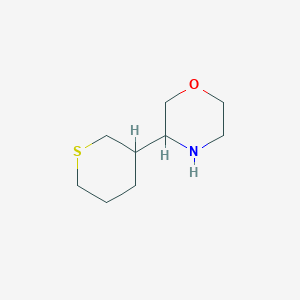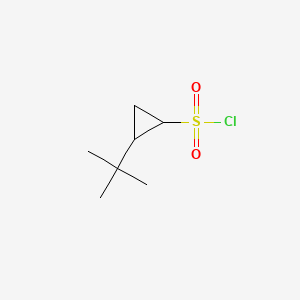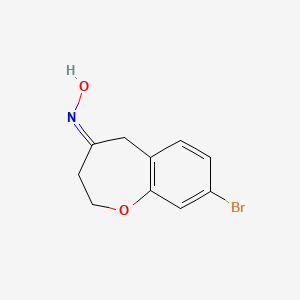![molecular formula C7H13NO B13528554 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is characterized by its azabicyclohexane core, which is a bicyclic structure containing a nitrogen atom. The methoxymethyl group attached to the nitrogen adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemical conditions . This method allows for the formation of the bicyclic core with high efficiency. The reaction conditions often require the use of a mercury lamp, which can be technically challenging but effective for small-scale synthesis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with photochemical reactions, alternative methods such as catalytic cycloadditions or other innovative synthetic routes may be explored to improve scalability and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced under specific conditions to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane has a wide range of applications in scientific research:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The methoxymethyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane: This compound has an oxygen atom in place of the nitrogen, which can significantly alter its chemical properties and reactivity.
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: The presence of a carboxylic acid group introduces additional reactivity and potential for forming esters or amides.
Uniqueness
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H13NO/c1-9-5-7-2-6(3-7)8-4-7/h6,8H,2-5H2,1H3 |
Clé InChI |
LYZKKSGZDSJNRG-UHFFFAOYSA-N |
SMILES canonique |
COCC12CC(C1)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)





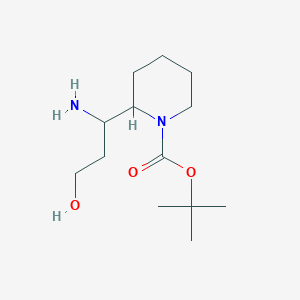
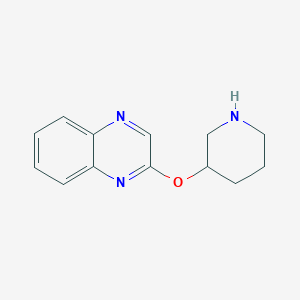

![tert-butyl N-{3-azidobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13528523.png)
